Product packaging for 6-Aminohexanamide(Cat. No.:CAS No. 373-04-6)

6-Aminohexanamide

Cat. No.: B1206404
CAS No.: 373-04-6
M. Wt: 130.19 g/mol
InChI Key: ZLHYDRXTDZFRDZ-UHFFFAOYSA-N
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Description

Research Significance in Chemical Sciences

In the realm of chemical sciences, 6-aminohexanamide primarily serves as a monomer and a building block for the synthesis of more complex molecules and polymers. Its ability to participate in polymerization reactions is a key area of investigation.

Monomer for Polyamides and Copolymers:

This compound can undergo condensation polymerization, where the amine group of one molecule reacts with the amide group (or a derivative) of another, to form polyamides. This process is fundamental to the creation of various nylon-type polymers. For instance, it can be polymerized with 1,2-dichloroethane (B1671644) to create a synthetic polymer with specific mechanical, thermal, and chemical properties. The presence of amide groups allows for hydrogen bonding, which influences the polymer's characteristics like melting point and solubility.

Researchers have also explored the synthesis of novel polyimides using derivatives of this compound, such as N, N'-(4,4'-methylene bis (4,1-phenylene)) bis (this compound) (CPA). These studies aim to develop new materials with tailored properties for various applications.

Cyclo-oligomerization Studies:

The study of cyclo-oligomerization of this compound derivatives provides insights into the formation of cyclic oligoamides. These cyclic structures are of interest for their unique conformations and potential applications in host-guest chemistry and materials science.

Research Significance in Biological Sciences

The presence of both an amine and an amide group in this compound makes it a molecule of interest in biological research, particularly in the study of enzymes and the development of bioactive compounds.

Enzyme-Substrate Interaction Studies:

This compound and its derivatives are utilized as substrates or substrate analogs to investigate the catalytic mechanisms of various enzymes. For example, N-(4-nitrophenyl)-6-aminohexanamide has been synthesized and used as a substrate for kinetic studies of 6-aminohexanoate-hydrolase (NylB), an enzyme involved in the degradation of nylon oligomers. These studies help in understanding how bacteria can metabolize synthetic, man-made compounds.

Furthermore, the crystal structure of agmatine (B1664431) iminohydrolase (AIH), an enzyme involved in polyamine biosynthesis in plants, has been studied in complex with this compound as a reaction product analog. This provides a structural snapshot of the enzyme's active site during catalysis, revealing significant conformational changes.

Biosynthesis and Biocatalysis:

There is growing interest in the biological production of 6-aminohexanoic acid and its derivatives, including this compound, from renewable feedstocks. Research has focused on engineering metabolic pathways in microorganisms to produce these compounds. For instance, methods have been developed for the conversion of this compound to 6-aminocaproic acid, a precursor to nylon-6. Enzymatic synthesis routes are also being explored for the production of this compound and its derivatives under milder conditions.

Research Landscape and Emerging Trajectories

The research landscape for this compound is expanding beyond its traditional role in polymer chemistry. Emerging research trajectories focus on its application in more specialized and high-value areas.

Derivatives with Enhanced Functionality:

Researchers are actively synthesizing and investigating derivatives of this compound with more complex structures and tailored functionalities. These include compounds with additional functional groups that can impart specific biological activities or be used as linkers in bioconjugation. For example, derivatives are being explored for their potential in drug delivery systems and as precursors for pharmaceutical compounds.

Green Chemistry and Sustainable Production:

A significant trend in the research surrounding this compound and its related compounds is the move towards more sustainable and environmentally friendly production methods. This includes the development of biocatalytic routes and the use of renewable feedstocks to replace traditional petroleum-based synthesis. The enzymatic degradation of nylon byproducts, which can involve enzymes that act on this compound-like structures, is another area of research with environmental implications.

Advanced Materials:

The use of this compound and its derivatives in the creation of advanced materials continues to be an active area of research. This includes the development of new polymers with improved properties, such as thermal stability and mechanical strength, for applications in biomedical engineering and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B1206404 6-Aminohexanamide CAS No. 373-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminohexanamide
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InChI

InChI=1S/C6H14N2O/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHYDRXTDZFRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059909
Record name Hexanamide, 6-amino-
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Molecular Weight

130.19 g/mol
Source PubChem
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CAS No.

373-04-6
Record name 6-Aminohexanamide
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Record name Hexanamide, 6-amino-
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Record name Hexanamide, 6-amino-
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Record name Hexanamide, 6-amino-
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Record name 6-aminohexanamide
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Synthetic Methodologies and Chemical Transformations of 6 Aminohexanamide

Synthetic Pathways for 6-Aminohexanamide

The synthesis of this compound, a bifunctional molecule with both an amine and an amide group, can be achieved through various chemical and biological routes. These pathways often leverage precursors from both petrochemical and renewable feedstocks.

A significant route to this compound involves its formation as a transient intermediate in the production of ε-caprolactam, the monomer for Nylon 6. In this process, adipamide (B165785) is catalytically hydrogenated. The reaction proceeds through the partial reduction of one of the amide groups of adipamide to form this compound. This intermediate then readily cyclizes to yield ε-caprolactam.

The process involves reacting adipamide with hydrogen and ammonia (B1221849) in the presence of a specialized catalyst. wipo.int This catalyst typically contains a metal with hydrogenation capabilities and a metal oxide. wipo.int Increasing the reaction temperature, for instance to 250°C, can accelerate the hydrogenation of adipamide to this compound, which subsequently forms caprolactam. However, careful control of reaction time is crucial to prevent the further reduction of caprolactam to undesired byproducts like hexamethylenediamine (B150038) (HMI). While the ultimate goal of this industrial process is ε-caprolactam, the pathway highlights a viable, albeit transient, synthesis of this compound. wipo.int The valorization of adipamide, a common by-product in some ε-caprolactam syntheses, is an area of ongoing research, with current yields for its conversion to ε-caprolactam being around 35%.

Table 1: Catalytic Conversion of Adipamide to Caprolactam via this compound Intermediate

Parameter Condition Outcome Reference
Reactants Adipamide, Hydrogen, Ammonia Formation of ε-caprolactam wipo.int
Catalyst Hydrogenation metal + Metal oxide Facilitates the reaction wipo.int
Temperature 250°C Increased rate of this compound formation and subsequent cyclization

This compound can be synthesized from its corresponding carboxylic acid, 6-aminohexanoic acid (also known as 6-aminocaproic acid). This transformation involves the conversion of the carboxylic acid group into a primary amide. A patented method describes the biological conversion where a polypeptide catalyzes the transformation of this compound to 6-aminocaproic acid, implying the reverse reaction is also a key step in certain biosynthetic pathways. Standard organic synthesis methods for amide formation, such as reacting the carboxylic acid with ammonia or using coupling agents, can also be employed. For example, activating the carboxylic acid with reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBT) facilitates amide bond formation.

Increasing interest in sustainable manufacturing has driven the development of biological routes for producing chemical building blocks. These methods utilize microorganisms and their enzymes to convert renewable feedstocks into valuable compounds like 6-aminohexanoic acid and its derivatives.

One-pot biocatalytic cascades offer a streamlined and environmentally benign approach to chemical synthesis. Researchers have developed a one-pot process to synthesize 6-aminohexanoic acid (6-AHA), the precursor to this compound, directly from cyclohexane (B81311). This innovative method uses a consortium of engineered microbial strains. A mixed-species culture, combining strains of Pseudomonas taiwanensis and Escherichia coli, was engineered to perform a multi-step conversion. The P. taiwanensis strain converts cyclohexane to an intermediate like ε-caprolactone, which is then transferred to the E. coli strain for further conversion to 6-AHA. This mixed-culture strategy achieved a high yield of 86% for 6-AHA from cyclohexane under optimized conditions. Such a system, which produces the direct precursor, could be extended for the subsequent amidation to this compound.

Table 2: One-Pot Biosynthesis of 6-Aminohexanoic Acid (6-AHA)

Feature Description Reference
Starting Material Cyclohexane
Microbial System Mixed-species culture (P. taiwanensis and E. coli)
Key Intermediate ε-Caprolactone
Final Product 6-Aminohexanoic Acid (6-AHA)

Metabolic engineering of microorganisms like Escherichia coli provides a powerful platform for the sustainable production of non-natural chemicals. Scientists have successfully engineered E. coli to produce 6-aminocaproic acid (6-ACA), the linear form of caprolactam, from carbohydrate feedstocks. These engineered pathways often involve introducing exogenous genes that encode for enzymes capable of catalyzing novel reaction steps.

One retro-synthetic approach identified two potential biosynthetic pathways starting from 2-oxoglutarate. By implementing one of these pathways in E. coli, researchers achieved production of up to 160 mg/L of 6-aminocaproic acid in lab-scale fermentations, with the total amount of 6-ACA and related intermediates exceeding 2 g/L in fed-batch fermentations. Some of these engineered pathways explicitly include the conversion of this compound to 6-aminocaproic acid, indicating that this compound is a direct intermediate in these biosynthetic routes. These strategies highlight the potential for large-scale, bio-based production of this compound and its derivatives.

Biocatalytic and Engineered Biological Production Routes

One-Pot Biosynthesis Approaches

Chemical Reactivity and Functional Group Transformations

The chemical behavior of this compound is dictated by its two primary functional groups: the primary amine (-NH₂) and the primary amide (-CONH₂). These groups allow for a variety of chemical transformations.

The primary amine group is basic and nucleophilic. It can undergo amidation by reacting with carboxylic acids or their derivatives to form a new amide bond, leading to the synthesis of polyamide oligomers or polymers. For instance, it can react with 1,2-dichloroethane (B1671644) in a polymerization process.

The amide group can be hydrolyzed under acidic or basic conditions to yield 6-aminohexanoic acid. It can also participate in condensation reactions. The dual functionality of this compound makes it a monomer for the synthesis of polyamides. For example, N-(6-aminohexanoyl)-6-aminohexanoic acid, a dimer formed from 6-aminohexanoic acid, demonstrates the reactivity of both the amine and carboxyl (or amide) ends of these molecules in forming longer chains. nih.gov

The reactivity of this compound is influenced by steric factors. Compared to more complex analogues, its simpler, unbranched structure results in less steric hindrance, which can affect its physicochemical properties and reactivity. Enzymes known as 6-aminohexanoate-dimer hydrolases are capable of hydrolyzing the amide bond in oligomers of 6-aminohexanoic acid, demonstrating the susceptibility of the amide linkage to specific catalytic cleavage. This enzymatic hydrolysis is a key step in the biodegradation of nylon-6 byproducts.

Table 3: Summary of Chemical Transformations

Functional Group Reaction Type Description
Primary Amine (-NH₂) Amidation / Polymerization Reacts with carboxylic acids or acyl halides to form new amide bonds, leading to polymers.
Primary Amide (-CONH₂) Hydrolysis Can be hydrolyzed under acidic or basic conditions to form 6-aminohexanoic acid.
Both Groups Self-condensation / Polymerization Can potentially react with itself or other monomers to form polyamides.

Amidation Reactions of the Amine Moiety

The primary amine group of this compound is nucleophilic and can readily participate in amidation reactions. This transformation involves the reaction of the amine with a carboxylic acid or its activated derivatives, such as acid chlorides or anhydrides, to form a new amide bond. The use of coupling reagents is a common strategy to facilitate the direct condensation of a carboxylic acid and an amine under milder conditions. This type of reaction is fundamental in medicinal chemistry and materials science for linking molecular fragments. For instance, the reaction of this compound with cinnamic acid, catalyzed by a carbodiimide (B86325) reagent, would yield a cinnamoyl derivative, a class of compounds known for various biological activities.

Oxidation and Reduction Chemistry

The functional groups of this compound can undergo both oxidation and reduction, although reactions involving the amide group are more commonly of the reduction type.

Reduction : The amide group can be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The reaction converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂), resulting in the formation of hexane-1,6-diamine.

Oxidation : While the amide group is generally resistant to oxidation, the primary amine can be oxidized. Oxidizing agents remove hydrogen from the amine.

Nucleophilic Substitution Reactions

The primary amine of this compound is a potent nucleophile, enabling it to participate in nucleophilic substitution reactions. In these reactions, the amine attacks an electron-deficient (electrophilic) center, displacing a leaving group. For example, the amine can react with molecules containing a good leaving group, such as a halogen on an aromatic or heterocyclic ring, to form a new carbon-nitrogen bond. This reactivity is utilized in the synthesis of various substituted compounds where the this compound moiety is appended to a larger molecular scaffold.

Reaction TypeReactant SiteTypical ReagentsProduct
AmidationAmine (-NH₂)Carboxylic Acid + Coupling Agent (e.g., EDC)N-Substituted this compound
HydrolysisAmide (-CONH₂)H₂O, H⁺ or OH⁻, Heat6-Aminohexanoic acid
ReductionAmide (-CONH₂)Lithium Aluminum Hydride (LiAlH₄)Hexane-1,6-diamine
Nucleophilic SubstitutionAmine (-NH₂)Alkyl/Aryl Halide (R-X)N-Substituted this compound

Synthesis and Characterization of this compound Derivatives

The chemical reactivity of this compound allows for its use as a starting material in the synthesis of various derivatives with specific properties and applications, particularly in biochemical assays and bioconjugation.

N-(4-nitrophenyl)-6-aminohexanamide (AHpNA) Synthesis

N-(4-nitrophenyl)-6-aminohexanamide (AHpNA) is a synthetic derivative of this compound. It has been synthesized and utilized as a chromogenic substrate for the kinetic study of nylon-oligomer hydrolyzing enzymes, such as 6-aminohexanoate-hydrolase (NylB). The hydrolysis of the amide bond in AHpNA by these enzymes releases 4-nitrophenol, a yellow-colored compound that can be easily quantified by spectrophotometry, thus providing a simple method for assaying enzyme activity. The Km values for AHpNA have been determined for NylB enzymes from different bacterial species, indicating its effectiveness as a substrate.

Derivatization with Complex Sugar Moieties

This compound can be derivatized by attaching complex sugar moieties to its amine group. An example is the synthesis of 6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide. The synthesis of such glycoconjugates can be achieved through the reaction of the amine with a sugar molecule. To achieve regioselectivity and prevent unwanted reactions at the hydroxyl groups of the sugar, synthetic strategies often employ protected sugar derivatives. After the formation of the desired amide or amine linkage, the protecting groups are removed to yield the final product. This type of derivatization is a key strategy in creating molecules for biomedical applications, combining the properties of the polysaccharide and the appended molecule.

Acetamido and Benzyl-Functionalized Hexanamide (B146200) Analogues

The synthesis of functionalized hexanamide analogues, including those with acetamido and benzyl (B1604629) groups, is a key area of research for developing compounds with specific biological activities. Studies have shown that N-benzyl-2-acetamidopropionamide derivatives can be potent anticonvulsants. The synthetic approach often involves the incorporation of various heteroatom substituents at different positions on the propionamide (B166681) backbone to explore structure-activity relationships.

For instance, the synthesis of N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide has yielded compounds with significant anticonvulsant activity. The stereochemistry of these analogues can play a crucial role in their biological efficacy, with one stereoisomer often exhibiting significantly higher potency.

Compound Name Functional Groups Noted Activity
N-benzyl-2-acetamido-3-methoxypropionamideBenzyl, Acetamido, MethoxyAnticonvulsant
N-benzyl-2-acetamido-3-ethoxypropionamideBenzyl, Acetamido, EthoxyAnticonvulsant
(R)-N-benzyl-2-acetamido-3-methoxypropionamideBenzyl, Acetamido, MethoxyHigh anticonvulsant activity
(S)-N-benzyl-2-acetamido-3-methoxypropionamideBenzyl, Acetamido, MethoxyLow anticonvulsant activity

Iminoethyl Derivatives as Enzyme Inhibitors

Iminoethyl derivatives of lysine (B10760008) and related structures have been synthesized and investigated as inhibitors of nitric oxide synthase (NOS). A notable example is L-N6-(1-iminoethyl)lysine (L-NIL), which demonstrates selective inhibition of inducible nitric oxide synthase (iNOS). To improve its stability and handling properties, a prodrug, L-N(6)-(1-iminoethyl)lysine 5-tetrazole-amide, has been developed. This prodrug is a stable, crystalline solid that converts to the active L-NIL form in the body.

The synthesis of these derivatives often involves multi-step procedures starting from protected amino acids. The inhibitory activity of these compounds is typically assessed against different isoforms of NOS to determine their selectivity.

Derivative Target Enzyme Key Feature
L-N6-(1-iminoethyl)lysine (L-NIL)Inducible Nitric Oxide Synthase (iNOS) Selective iNOS inhibitor
L-N(6)-(1-iminoethyl)lysine 5-tetrazole-amideInducible Nitric Oxide Synthase (iNOS) Stable, crystalline prodrug of L-NIL

Other research has focused on the synthesis of novel 2-(isopropylamino)thiazol-4(5H)-one derivatives as inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD), which are involved in glucocorticoid metabolism and can play a role in carcinogenesis. Additionally, unsymmetrical thiourea (B124793) derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE).

Pyrido[3,2-d]pyrimidine Conjugates

The synthesis of conjugates involving pyrido[3,2-d]pyrimidines and a 6-aminohexanoyl linker has been explored to create novel compounds with potential biological activities. These syntheses often involve the reaction of a chloropyrimidine with a molecule containing a 6-aminohexanoyl fragment. The resulting conjugates are then evaluated for their therapeutic potential, such as antiviral activity.

In one study, a series of pyrimidine (B1678525) conjugates were synthesized by reacting various chloropyrimidines with a fragment of 7,8-difluoro-3,4-dihydro-3-methyl-2H- Current time information in Bangalore, IN.benzoxazine attached to a 6-aminohexanoyl linker. The structures of these complex molecules are confirmed using various spectroscopic techniques, including NMR.

Research has also described the direct synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives. These compounds have shown potent cytotoxicity and have been investigated as PIM-1 kinase inhibitors, which can induce apoptosis in cancer cells.

Polymeric Amide Linkages

This compound is a monomer that can undergo polymerization to form polyamides. This process involves the formation of amide (or peptide) bonds between the amino group of one monomer and the carboxylic acid group of another. This is a type of condensation polymerization, where a small molecule, typically water, is eliminated during the reaction.

The resulting polymer, nylon-6, is a widely used commercial thermoplastic. The polymerization can be initiated from 6-aminohexanoic acid, which is closely related to this compound. In some industrial processes, caprolactam, the cyclic amide of 6-aminohexanoic acid, is used as the starting material for the synthesis of nylon-6. The process can involve the intermediate formation of this compound, which then cyclizes to form caprolactam before polymerization.

Polymer Science and Materials Applications

6-Aminohexanamide as a Monomer in Polymerization

This compound can act as a monomer or a precursor to monomers in various polymerization processes, contributing specific functionalities to the resulting polymer chains.

This compound is recognized as a precursor for the synthesis of Nylon 6, a widely utilized polyamide . It can also function as an intermediate that cyclizes to form caprolactam, the primary monomer for Nylon 6 production . This connection highlights its foundational role in the manufacturing of this important engineering plastic, which finds applications in textiles, automotive components, and industrial parts .

The compound can undergo polymerization reactions with dihaloalkanes, such as 1,2-dichloroethane (B1671644). This process yields synthetic polymers where this compound units are linked by the dihaloalkane moieties . The resulting polymers possess unique properties, making them suitable for materials science applications, offering tailored mechanical characteristics like strength and flexibility . The presence of amide groups within these polymers can also influence their solubility and melting points through hydrogen bonding .

While not always directly used as a monomer itself, derivatives related to this compound's structural family are incorporated into advanced polymer systems like polyimides. For instance, a diamine monomer, N,N'-(4,4'-methylenebis(4,1-phenylene))bis(this compound) (CPA), which contains flexible amide linkages derived from the 6-aminohexanoic acid/caprolactam structure, has been synthesized and used in the creation of novel polyimide matrices . These polyimides, synthesized by reacting CPA with various dianhydrides, benefit from the flexible amide linkages, which enhance their solubility and processability .

Co-polymerization with Dihaloalkanes (e.g., 1,2-dichloroethane)

Design and Development of Advanced Polymeric Materials

The incorporation of this compound or its related structural features into polymer chains allows for the precise tuning of material properties, leading to advanced applications.

The inclusion of flexible linkages, such as the amide groups present in structures derived from this compound, can significantly influence a polymer's thermal and mechanical behavior. In the context of polyimides synthesized using the CPA diamine, these flexible moieties contribute to improved processability and solubility . Research indicates that the order of glass transition temperatures (Tg) for these polyimides (PI-1 to PI-4) varies, with PI-4 exhibiting the highest Tg at 206 °C and a char yield of 31.5% . These properties are crucial for applications requiring high thermal stability. Furthermore, polymers formed through the copolymerization of this compound with dihaloalkanes have demonstrated mechanical properties that can be tailored for specific material requirements, including strength and flexibility .

Table 1: Thermal Properties of Polyimides Derived from CPA

PolymerGlass Transition Temperature (Tg) (°C)Char Yield (%)
PI-1Lower than PI-3 and PI-4Not specified
PI-2Lowest among the seriesNot specified
PI-3Higher than PI-1 and PI-2Not specified
PI-420631.5

A key advantage conferred by the structural elements related to this compound, particularly the flexible amide linkages, is the enhancement of polymer solubility and processability . Polyimides synthesized using the CPA diamine, which contains these amide functionalities, exhibit good solubility in common organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) . This improved solubility is critical for facilitating processing techniques like film casting or fiber spinning, which are essential for manufacturing advanced materials . Polymers formed from the copolymerization of this compound with dihaloalkanes also benefit from tailored characteristics that can influence their processability .

Compound List:

this compound

Caprolactam (CPL)

N,N'-(4,4'-methylenebis(4,1-phenylene))bis(this compound) (CPA)

1,2-dichloroethane

Pyromellitic dianhydride

Benzophenone dianhydride

Naphthalene dianhydride

Perylene dianhydride

Tailoring Mechanical and Thermal Properties

Biomedical Applications of this compound-derived Polymers

Polymers synthesized using this compound or its derivatives are gaining attention for their potential in the biomedical field. These materials are explored for their ability to interact with biological systems, offering solutions in areas requiring advanced biomaterials. The inherent chemical structure of this compound allows for its incorporation into polymer chains, imparting properties such as biocompatibility and potential biodegradability, which are critical for in vivo applications . Specifically, polymers like "Hexanamide, 6-amino-, polymer with 1,2-dichloroethane" have demonstrated potential in tissue engineering, drug delivery, and as scaffolds for cell growth due to their favorable mechanical and biocompatible characteristics . Furthermore, derivatives such as 2,6-Bis((1-oxohexyl)amino)hexanamide are being investigated as potential monomers for biodegradable polymers, further expanding the scope of this compound in creating advanced biomaterials .

Applications in Tissue Engineering

The development of effective biomaterials for tissue engineering relies on polymers that can support cell growth, differentiation, and tissue regeneration. Polymers derived from this compound are being explored for their suitability in this domain. For instance, "Hexanamide, 6-amino-, polymer with 1,2-dichloroethane" has been identified as having potential applications in tissue engineering, leveraging its biocompatibility and mechanical properties . Additionally, compounds like 2,6-Bis((1-oxohexyl)amino)hexanamide are considered as potential monomers for the synthesis of biodegradable polymers specifically targeted for tissue engineering applications . These materials aim to provide structural support and a conducive environment for cellular activities, facilitating the repair and regeneration of damaged tissues.

Utilization in Drug Delivery Systems

This compound and its derivatives play a role in the design of sophisticated drug delivery systems. One notable application involves the use of a linker molecule, this compound-L-phenylalanine, in creating drug conjugates. In a study, this linker was employed to attach 5-aminosalicylic acid (5ASA) to alginate, forming a conjugate designed for enzyme-sensitive drug release. This approach allows for the controlled and targeted delivery of therapeutic agents.

Table 1: 5ASA Release from Alginate Conjugate via this compound-L-phenylalanine Linker

FeatureDescription
Drug 5-aminosalicylic acid (5ASA)
Carrier System Alginate conjugate
Linker This compound-L-phenylalanine
Release Mechanism Enzyme-sensitive (cleaved by α-chymotrypsin)
In Vitro Release Gradual release of 5ASA in the presence of α-chymotrypsin. Approximately 48% of the drug was released within 24 hours.
Release Rate Comparison The initial rate of drug release from the alginate conjugate was approximately 6-fold slower compared to a low molecular weight analogue (this compound-L-phenylalanyl-5ASA).

The amide groups within these structures can interact with biological molecules, while hydrophobic chains can aid in the encapsulation of hydrophobic drugs, enhancing their delivery efficiency . The strategic use of such linkers allows for the modulation of drug release kinetics, offering a controlled therapeutic effect .

Scaffolding for Cell Proliferation

The capacity of polymers derived from this compound to serve as scaffolds for cell proliferation is another area of significant interest in biomedical research. Materials that can support and promote cell growth are fundamental for regenerative medicine and tissue engineering. Polymers like "Hexanamide, 6-amino-, polymer with 1,2-dichloroethane" are noted for their potential use as scaffolds for cell growth . While specific quantitative data on cell proliferation rates or detailed cell interaction studies for these particular polymers are not extensively detailed in the provided snippets, the general application as a scaffold highlights their potential to provide a suitable microenvironment for cellular activities, including proliferation.

Compound List:

this compound

Hexanamide (B146200), 6-amino-, polymer with 1,2-dichloroethane

2,6-Bis((1-oxohexyl)amino)hexanamide

this compound-L-phenylalanine

5-aminosalicylic acid (5ASA)

this compound-L-phenylalanyl-5ASA

6-Aminocaproic acid

Caprolactam

Hexamethylenediamine (B150038)

Biological and Enzymatic Research on 6 Aminohexanamide

Enzyme-Substrate Interactions and Specificity

Enzymes that interact with 6-aminohexanamide or its derivatives are predominantly hydrolases, which cleave amide bonds. These interactions are crucial for understanding biological degradation mechanisms and for protein engineering.

6-Aminohexanoate-dimer hydrolase (NylB) is a key enzyme involved in the degradation of nylon-6 byproducts. This enzyme, found in bacterial species such as Arthrobacter sp. KI72 and Pseudomonas sp. NK87, has been shown to hydrolyze specific amide-containing compounds. Research has utilized synthetic substrates like N-(4-nitrophenyl)-6-aminohexanamide (AHpNA) to study NylB's activity and specificity. For instance, NylB from Arthrobacter sp. KI72 exhibits a Michaelis constant (Km) of 0.5 mM for AHpNA, while the NylB from Pseudomonas sp. NK87 shows a Km of 2.0 mM for the same substrate researchgate.net. The Pseudomonas sp. NK87 P-EII enzyme (also a NylB) has a Km of 0.6 mM for the 6-aminohexanoate-linear dimer (Ald) . These kinetic parameters highlight the enzyme's affinity for its specific amide substrates, which are related to nylon oligomers .

The enzyme 5-aminopentanamidase, classified under EC 3.5.1.30, is found in Pseudomonas putida. While its primary substrate is 5-aminopentanamide, this amidase also acts on this compound, albeit at a significantly slower rate . This broader substrate capability suggests a degree of promiscuity within the amidohydrolase family.

Structural studies using X-ray crystallography have provided detailed insights into how hydrolases interact with their substrates or substrate analogs. For 6-aminohexanoate-dimer hydrolase (Hyb-24DN), crystallographic analyses of complexes with 6-aminohexanoate-linear dimer (Ald) have revealed the enzyme's conformational changes upon substrate binding, transitioning from an "open" to a "closed" form . Similarly, studies on NylA from Arthrobacter sp. have elucidated its structure in complex with 6-aminohexanoate (B3152083) cyclic dimer (Acd), identifying a catalytic triad (B1167595) (Ser174-cis-Ser150-Lys72) essential for catalysis and residues involved in stabilizing the transition state . Additionally, the crystal structure of Medicago truncatula Agmatine (B1664431) Iminohydrolase (MtAIH) in complex with this compound has provided a structural snapshot of enzyme-substrate interaction for this particular enzyme .

The catalytic mechanisms of amidohydrolases, including those acting on this compound-related compounds, typically involve a nucleophilic attack on the amide carbonyl carbon. For 6-aminohexanoate-dimer hydrolase, this process is proposed to involve a serine residue (e.g., Ser112) initiating the attack, forming a tetrahedral intermediate, followed by the formation of an acyl-enzyme intermediate and subsequent deacylation . In NylA, a conserved Ser-Ser-Lys triad is identified as the catalytic center, with specific residues like Cys316 playing a role in substrate binding . Generally, amidohydrolases utilize active site residues and sometimes metal ions to stabilize transition states and facilitate the hydrolysis of the amide bond .

The substrate specificity of hydrolases is a critical area of research, particularly in the context of enzyme evolution. NylB enzymes from different bacterial species exhibit varying affinities for nylon-related substrates, as indicated by their Km values researchgate.net. NylA, for instance, demonstrates high specificity for cyclic amide structures like 6-aminohexanoate cyclic dimer, with minimal activity on other amides . The broader amidohydrolase superfamily showcases remarkable functional diversity, with many members evolving to hydrolyze synthetic xenobiotics, including nylon oligomers . This evolutionary adaptability allows these enzymes to process a range of amide-containing substrates, reflecting their capacity for functional diversification.

Elucidation of Catalytic Mechanisms of Amidohydrolases

Metabolic Pathways and Biodegradation Studies

This compound and its related compounds are central to the microbial degradation of nylon and its precursors. These studies reveal how bacteria break down these synthetic polymers into usable metabolic intermediates.

Nylon Degradation Pathways: Bacteria like Arthrobacter sp. KI72 can utilize nylon-6 oligomers as a sole carbon and nitrogen source. In Arthrobacter sp. KI72, 6-aminohexanoate, derived from nylon hydrolysis, is metabolized through a pathway involving 6-aminohexanoate aminotransferase (NylD1) and adipate (B1204190) semialdehyde dehydrogenase (NylE1). NylD1 converts 6-aminohexanoate to adipate semialdehyde using various amino acceptors, while NylE1 oxidizes adipate semialdehyde to adipate, a compound that can enter the fatty acid β-oxidation pathway .

Caprolactam Metabolism: The degradation of caprolactam, the monomer of nylon-6, by bacteria such as Pseudomonas jessenii also leads to 6-aminohexanoate. This intermediate is subsequently deaminated by an aminotransferase (PjAT) to form 6-oxohexanoic acid .

Other Nylon-Degrading Microbes: Other bacteria, such as Anoxybacillus rupiensis Ir3, have been identified that can degrade Nylon-6, producing 6-aminohexanoic acid as an intermediate . The broader study of nylon biodegradation highlights the role of various enzymes in breaking down these complex polymers into smaller, metabolically accessible molecules .

Analytical Methodologies in 6 Aminohexanamide Research

Chromatographic-Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry provides a powerful platform for the separation, identification, and quantification of 6-aminohexanamide in complex mixtures.

Detection via Gas Chromatography-Mass Spectrometry (GC-MS) in Natural Extracts

Gas chromatography-mass spectrometry (GC-MS) is a key analytical method for identifying volatile and semi-volatile compounds within a sample. In the context of this compound research, GC-MS is particularly useful for analyzing its presence in natural extracts. The process involves vaporizing the sample and separating its components in a gas chromatograph before they are detected and identified by a mass spectrometer based on their mass-to-charge ratio. This technique has been successfully applied to identify numerous bioactive compounds in various extracts. For instance, GC-MS analysis of different plant and microbial extracts has revealed the presence of a wide array of compounds, demonstrating the technique's utility in phytochemical and metabolic profiling. While direct detection of this compound in natural extracts by GC-MS is not extensively documented in the provided results, the methodology is well-suited for such tasks, often after a derivatization step to increase volatility.

Spectrophotometric Assays for Amino Groups

Spectrophotometric assays offer a rapid and sensitive means of quantifying molecules containing primary amino groups, such as this compound.

2,4,6-Trinitrobenzenesulphonic Acid (TNBS) Method

The 2,4,6-Trinitrobenzenesulphonic acid (TNBS) method is a widely used spectrophotometric assay for the determination of free primary amino groups. This method is based on the reaction of TNBS with primary amines to form a highly chromogenic derivative that can be quantified by measuring its absorbance at approximately 335-340 nm. The reaction is typically carried out in a buffered solution at a slightly alkaline pH. The intensity of the resulting color is directly proportional to the concentration of primary amino groups in the sample. This technique is sensitive and can be used for the quantification of amino groups in both small molecules and larger proteins. However, it's important to avoid buffers containing free amines, like Tris or glycine, as they will react with the TNBS reagent and interfere with the assay. The production of picric acid as a hydrolysis byproduct of TNBSA can lower the sensitivity of the method.

Table 1: Key Parameters for the TNBS Method

Parameter Value/Condition Source
Reagent 2,4,6-Trinitrobenzenesulphonic Acid (TNBS)
Wavelength for Measurement ~335-340 nm
Optimal pH ~8.5-10
Incubation Temperature 37°C

Enzyme Assay Development and Kinetic Analysis

Understanding the enzymatic processes involving this compound requires the development of specific assays and detailed kinetic analysis. Enzyme assays are fundamental for measuring the rate of an enzyme-catalyzed reaction and are essential for studying enzyme kinetics and inhibition. The development of a robust enzyme assay involves several critical steps, including the characterization of the enzyme, optimization of assay conditions like pH and temperature, and validation of the method.

Use of Derivatized Substrates for Kinetic Studies

In the kinetic analysis of enzymes that act on this compound, derivatized substrates are often employed. These are modified versions of the natural substrate that facilitate the monitoring of the enzymatic reaction, for instance, by producing a colored or fluorescent product upon cleavage. For example, N-(4-nitrophenyl)-6-aminohexanamide has been synthesized and used as a substrate to study the kinetics of enzymes involved in nylon-6 depolymerization. The use of such derivatized substrates allows for continuous monitoring of the reaction rate and the determination of key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. The development of these assays is a crucial step in understanding the mechanism of action of enzymes that degrade or modify this compound.

Structural Biology Techniques for Enzyme-Ligand Complexes (e.g., X-ray Crystallography)

To gain a detailed understanding of how enzymes recognize and process this compound at the atomic level, structural biology techniques are indispensable.

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. In the context of this compound research, this method has been instrumental in elucidating the molecular basis of how enzymes bind to and hydrolyze this compound and its oligomers. For instance, X-ray crystallographic analyses have been performed on 6-aminohexanoate-dimer hydrolase, an enzyme involved in the degradation of nylon-6 byproducts. These studies have revealed the precise interactions between the enzyme's active site residues and the 6-aminohexanoate (B3152083) dimer, providing a detailed picture of the catalytic mechanism. The crystal structure of a complex between an agmatine (B1664431) iminohydrolase from Medicago truncatula and this compound has also been determined, offering insights into the binding mode of this ligand. Such structural information is crucial for understanding enzyme specificity and for guiding protein engineering efforts to improve enzymatic activity.

Table 2: Investigated Compound Names

Compound Name
This compound
2,4,6-Trinitrobenzenesulphonic Acid (TNBS)
N-(4-nitrophenyl)-6-aminohexanamide
6-aminohexanoate-cyclic-dimer
6-aminohexanoate-linear dimer
Picric Acid
Tris
Glycine
Agmatine

Advanced Research Directions and Future Perspectives

Rational Design and Synthesis of Bioactive Derivatives

The inherent structure of 6-aminohexanamide provides a versatile scaffold for the rational design and synthesis of novel bioactive derivatives. Current research aims to leverage this chemical framework to create compounds with enhanced therapeutic properties.

Optimization of Potency and Selectivity for Therapeutic Applications

Research efforts are directed towards modifying the this compound structure to improve its efficacy and specificity for therapeutic targets. Studies are investigating how variations in the molecule can lead to optimized potency and selectivity, particularly in the context of drug development. For instance, in the design of dual inhibitors targeting pathways like ERK and PI3K, a this compound group has been incorporated as part of a covalent linker strategy, demonstrating its utility in complex molecular architectures aimed at specific cellular signaling pathways .

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to this compound impact its biological activity. By systematically altering different parts of the molecule and evaluating the resulting biological effects, researchers can identify key structural features responsible for desired activities. This approach is fundamental in guiding the synthesis of new derivatives with improved therapeutic profiles, as seen in the broader context of pyrimidine (B1678525) derivatives and thiazolidinone scaffolds where SAR analyses are employed to identify potent drug candidates . While specific SAR studies directly on this compound derivatives are emerging, the general principle of using SAR to optimize potency and selectivity is a key driver in medicinal chemistry .

Development of Novel Biocatalytic Systems for Sustainable Production

The pursuit of sustainable chemical manufacturing is driving innovation in biocatalysis. Research is exploring the use of enzymatic and microbial systems for the efficient and environmentally friendly production of this compound and related compounds. While specific details on novel biocatalytic systems for this compound production are still an active area of research, the broader field of biotechnology is increasingly focused on developing enzymatic pathways for the synthesis of valuable chemicals from renewable resources. This includes research into the biological synthesis of related compounds like 6-aminocaproic acid, which involves engineered metabolic pathways in microorganisms, suggesting a similar potential for this compound .

Innovation in Polymeric Materials Science

This compound serves as a valuable building block in the field of polymer science, enabling the creation of novel materials with tailored properties. Its bifunctional nature, possessing both an amine and an amide group, allows for diverse polymerization and functionalization strategies.

Research is exploring the incorporation of this compound into new polymer architectures. For example, it can be used as a monomer in the synthesis of polyamides, contributing to materials with applications in textiles, automotive parts, and industrial products . Furthermore, patents describe the creation of bifunctional molecules for selective modification of target substrates, where this compound is listed as a chemical compound used in such complex molecular designs, indicating its potential role in advanced functional materials . The development of carbohydrate-based drug delivery polymers and conjugates also highlights the use of amino-functionalized linkers, a category to which this compound belongs, in creating sophisticated biomaterials .

Applications in Targeted Drug Delivery and Bioconjugation Strategies

The chemical properties of this compound make it an attractive component for advanced drug delivery systems and bioconjugation strategies, particularly for enhancing the targeting and efficacy of therapeutic agents.

Linker Chemistry in Alginate-Based Drug Delivery Systems

The application of this compound as a linker in alginate-based drug delivery systems represents a promising area of research. Alginates are widely used biopolymers for drug encapsulation and delivery due to their biocompatibility and biodegradability. Functionalizing alginate hydrogels or conjugates with molecules like this compound can create specific attachment points for drugs or targeting moieties. While direct research explicitly detailing this compound as a linker in alginate systems is still emerging, the broader field of polysaccharide-drug nanoconjugates utilizes various amino-functionalized linkers, such as those found in melphalan-chitosan conjugates, to achieve sustained drug release and targeted delivery . The inclusion of this compound in patents related to bifunctional molecules for selective modification of target substrates further underscores its potential role in complex bioconjugation strategies for drug delivery .


Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 6-Aminohexanamide with high purity?

  • Methodological Answer : Synthesis typically involves coupling reactions between 6-aminohexanoic acid and ammonia derivatives under controlled pH and temperature. Purification often employs recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel. Purity is validated via melting point analysis and HPLC with UV detection at 210–220 nm .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the amide bond and aminohexyl backbone. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight. Infrared spectroscopy (IR) identifies characteristic N–H and C=O stretching frequencies. Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .

Q. What are the standard protocols for assessing this compound’s stability under varying experimental conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffers (pH 3–10), oxidizing/reducing agents, and elevated temperatures (e.g., 40–60°C). Degradation is monitored via HPLC at timed intervals. For long-term storage, lyophilization under inert gas (N₂ or Ar) and storage at −20°C in amber vials are recommended to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s role as a substrate analog in enzymatic pathways?

  • Methodological Answer : Use enzyme kinetics assays (e.g., Agmatine Iminohydrolase) with this compound as a competitive inhibitor. Measure reaction rates via UV-Vis spectroscopy (e.g., NADH depletion at 340 nm) and compare to natural substrates. Structural insights can be derived from X-ray crystallography or cryo-EM to map binding interactions .

Q. How can contradictory data on this compound’s binding affinity in enzyme studies be resolved?

  • Methodological Answer : Cross-validate results using orthogonal techniques: surface plasmon resonance (SPR) for real-time binding kinetics, isothermal titration calorimetry (ITC) for thermodynamic parameters, and molecular dynamics simulations to model interactions. Contradictions may arise from buffer ionic strength differences or enzyme isoform variations, necessitating strict standardization .

Q. What methodologies are recommended for probing this compound’s interactions with non-enzymatic biomolecules?

  • Methodological Answer : Use fluorescence quenching assays to study interactions with proteins or DNA. Förster Resonance Energy Transfer (FRET) or circular dichroism (CD) can detect conformational changes in biomolecules. Pair with computational docking (e.g., AutoDock Vina) to predict binding sites and affinities .

Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound?

  • Methodological Answer : Include positive controls (e.g., known enzyme inhibitors) and negative controls (solvent-only or scrambled-sequence peptides). Replicate experiments across independent batches of synthesized this compound to rule out batch variability. Document all synthetic steps and storage conditions in detail .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electron distribution and reactive sites (e.g., amino vs. amide groups). Molecular dynamics simulations model solvation effects and transition states. Validate predictions with kinetic isotope effects (KIE) or isotopic labeling experiments .

Q. What safety protocols are essential when handling this compound in biochemical assays?

  • Methodological Answer : Use fume hoods for weighing and dissolution. Wear nitrile gloves, lab coats, and safety goggles. Store separately from strong acids/bases. In case of exposure, follow MSDS guidelines for decontamination (e.g., flushing eyes with water for 15 minutes). Toxicity screening via Ames test or zebrafish embryo assays is advised for in vivo applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.